molecular formula C11H14O B073683 4-(3-Methoxyphenyl)-1-butene CAS No. 1199-90-2

4-(3-Methoxyphenyl)-1-butene

Cat. No.: B073683
CAS No.: 1199-90-2
M. Wt: 162.23 g/mol
InChI Key: LWOKVRVQSZWTMQ-UHFFFAOYSA-N
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Description

4-(3-Methoxyphenyl)-1-butene is an organic compound characterized by a butene chain substituted with a methoxyphenyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methoxyphenyl)-1-butene typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-methoxybenzaldehyde and 1-bromo-3-butene.

    Grignard Reaction: The 3-methoxybenzaldehyde is first converted to 3-methoxyphenylmagnesium bromide using magnesium turnings and 1-bromo-3-butene in anhydrous ether.

    Coupling Reaction: The 3-methoxyphenylmagnesium bromide is then reacted with 1-bromo-3-butene under reflux conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methoxyphenyl)-1-butene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.

    Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration, respectively.

Major Products

    Oxidation: 4-(3-Methoxyphenyl)butan-2-one.

    Reduction: 4-(3-Methoxyphenyl)butane.

    Substitution: 4-(3-Bromo-4-methoxyphenyl)-1-butene.

Scientific Research Applications

4-(3-Methoxyphenyl)-1-butene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(3-Methoxyphenyl)-1-butene involves its interaction with various molecular targets. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The butene chain provides a flexible linker that can interact with different biological targets, potentially affecting cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methoxyphenyl)-1-butene: Similar structure but with the methoxy group at the para position.

    4-(3-Hydroxyphenyl)-1-butene: Hydroxy group instead of methoxy, affecting its reactivity and biological activity.

    4-(3-Methoxyphenyl)-2-butene: Double bond position shifted, altering its chemical properties.

Uniqueness

4-(3-Methoxyphenyl)-1-butene is unique due to the specific positioning of the methoxy group, which influences its chemical reactivity and potential applications. The methoxy group at the meta position provides distinct electronic and steric effects compared to other positional isomers, making it valuable for specific synthetic and research purposes.

Properties

IUPAC Name

1-but-3-enyl-3-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c1-3-4-6-10-7-5-8-11(9-10)12-2/h3,5,7-9H,1,4,6H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWOKVRVQSZWTMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50609643
Record name 1-(But-3-en-1-yl)-3-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50609643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1199-90-2
Record name 1-(But-3-en-1-yl)-3-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50609643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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